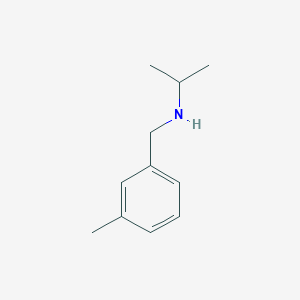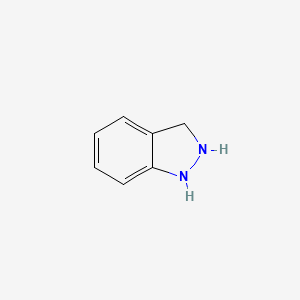
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
概要
説明
“3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound that contains a boron atom. It is related to the compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” which has a molecular weight of 204.07 .
Synthesis Analysis
The compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can also be used .Molecular Structure Analysis
The molecular formula of the compound is C12H18BNO2 . The compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” which has a molecular weight of 127.98 .Chemical Reactions Analysis
The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is related to “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” which has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .科学的研究の応用
Borylation Reactions
This compound is utilized in borylation reactions, where it acts as a borylating agent to introduce boron into organic molecules . This is particularly useful in the synthesis of boronic esters, which are pivotal intermediates in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Hydroboration of Alkynes and Alkenes
It serves as a reagent for the hydroboration of alkynes and alkenes . This process is essential for converting unsaturated carbon-carbon bonds into more reactive organoborane compounds, which can then be further transformed into alcohols, amines, or other functional groups.
Synthesis of Pinacol Benzyl Boronate
The compound is involved in the synthesis of pinacol benzyl boronate through the borylation at the benzylic C-H bond of alkylbenzenes . This reaction is catalyzed by palladium and is significant for the formation of boronate complexes used in medicinal chemistry and material sciences.
Drug Research and Enzyme Inhibition
In drug research, derivatives of this compound are explored as potential enzyme inhibitors or ligand-based drugs . They have applications in treating various conditions, including tumors, microbial infections, and as components of anticancer drugs.
Asymmetric Hydroboration
This compound is used in asymmetric hydroboration reactions to produce chiral allenyl boronates . These chiral compounds are valuable in the synthesis of optically active pharmaceuticals and agrochemicals.
Coupling Reactions
It is also employed in coupling reactions with aryl iodides in the presence of copper catalysts to form aryl boronates . Aryl boronates are important intermediates in organic synthesis and are used in the preparation of a wide range of aromatic compounds.
作用機序
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
It’s known that the compound can participate in the suzuki-miyaura coupling reaction , which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.
Pharmacokinetics
The compound is soluble in hot methanol , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound can induce the decomposition of pf6 to form a dense and robust solid electrolyte interface (sei) rich in lif, which is used to suppress lithium dendrite growth .
Action Environment
The compound is stable under inert gas and should be stored in a cool, dry place below 15°C . It’s insoluble in water , which could influence its action, efficacy, and stability in aqueous environments. The compound’s action could also be influenced by the presence of a palladium catalyst .
特性
IUPAC Name |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPWCJNTASFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619450 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
631909-35-8 | |
| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


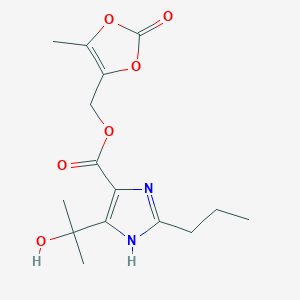

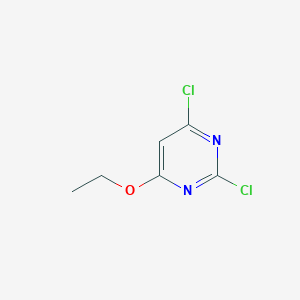
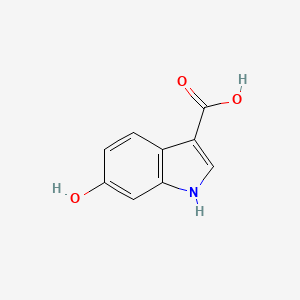
![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)




